molecular formula C11H14N2O2 B2425868 1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1183408-58-3

1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2425868
CAS No.: 1183408-58-3
M. Wt: 206.245
InChI Key: SVOBDOBWXBSQMD-UHFFFAOYSA-N
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Description

1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features both oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation reactions involving suitable aldehydes and ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the oxazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of prop-2-en-1-one.

    1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]butan-2-one: Similar structure but with a butan-2-one moiety.

Uniqueness

1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to the presence of both oxazole and pyrrolidine rings, which confer distinct chemical and biological properties. The prop-2-en-1-one moiety also allows for additional reactivity and functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-11(14)13-6-4-5-9(13)10-7-8(2)12-15-10/h3,7,9H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOBDOBWXBSQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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